molecular formula C14H13N3O B11872834 N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide CAS No. 919102-17-3

N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide

Cat. No.: B11872834
CAS No.: 919102-17-3
M. Wt: 239.27 g/mol
InChI Key: WGWDGAYYQFVLAL-UHFFFAOYSA-N
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Description

N-(Indolin-1-yl)nicotinamide is a chemical compound with the molecular formula C14H13N3O It is a derivative of nicotinamide, where the nicotinamide moiety is bonded to an indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Indolin-1-yl)nicotinamide typically involves the reaction of nicotinoyl chloride with indoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(Indolin-1-yl)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Indolin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(Indolin-1-yl)nicotinamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indoline ring may interact with specific receptors or enzymes, while the nicotinamide moiety could influence cellular processes related to NAD+ metabolism. These interactions could modulate signaling pathways involved in inflammation, oxidative stress, and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Nicotinamide derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide.

Uniqueness

N-(Indolin-1-yl)nicotinamide is unique due to the combination of the indoline and nicotinamide moieties. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. Additionally, the structural features of N-(Indolin-1-yl)nicotinamide may confer distinct electronic and steric properties, making it a valuable scaffold for drug development and materials science.

Properties

CAS No.

919102-17-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2,3-dihydroindol-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O/c18-14(12-5-3-8-15-10-12)16-17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18)

InChI Key

WGWDGAYYQFVLAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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